molecular formula C11H12N2O2 B13626376 1-propyl-1H-1,3-benzodiazole-7-carboxylic acid

1-propyl-1H-1,3-benzodiazole-7-carboxylic acid

Cat. No.: B13626376
M. Wt: 204.22 g/mol
InChI Key: PUKHCPVRTKCXFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Propyl-1H-1,3-benzodiazole-7-carboxylic acid is a heterocyclic compound that belongs to the benzodiazole family. This compound is characterized by its unique structure, which includes a benzene ring fused with a diazole ring and a carboxylic acid group at the 7th position. The molecular formula of this compound is C11H12N2O2, and it has a molecular weight of 204.23 g/mol .

Preparation Methods

The synthesis of 1-propyl-1H-1,3-benzodiazole-7-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-propylbenzimidazole with a carboxylating agent can yield the desired product. Industrial production methods often involve the use of catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

1-Propyl-1H-1,3-benzodiazole-7-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the diazole ring, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-Propyl-1H-1,3-benzodiazole-7-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-propyl-1H-1,3-benzodiazole-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

1-Propyl-1H-1,3-benzodiazole-7-carboxylic acid can be compared with other similar compounds, such as:

    1-Propyl-1H-benzimidazole-5-carboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid group.

    1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid: This compound has a pyrazole ring instead of a diazole ring.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

3-propylbenzimidazole-4-carboxylic acid

InChI

InChI=1S/C11H12N2O2/c1-2-6-13-7-12-9-5-3-4-8(10(9)13)11(14)15/h3-5,7H,2,6H2,1H3,(H,14,15)

InChI Key

PUKHCPVRTKCXFW-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NC2=CC=CC(=C21)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.